molecular formula C9H12O3 B2424416 (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS No. 2550997-64-1

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Cat. No.: B2424416
CAS No.: 2550997-64-1
M. Wt: 168.192
InChI Key: LOIFQAZXRVMAHF-GKROBHDKSA-N
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Description

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid is a synthetically valuable bicyclic scaffold of significant interest in advanced chemical research and drug discovery. The compound features a stereochemically defined [3.2.1] bicyclic framework, which serves as a privileged molecular architecture for probing biological systems. This specific stereoisomer presents a unique spatial orientation of functional groups, including a hydroxy moiety at the 7-position and a carboxylic acid at the 3-position, which enables its utility as a versatile synthetic building block. Researchers can employ this chiral scaffold in the synthesis of complex, three-dimensional molecular architectures, particularly for developing novel pharmacologically active compounds and sophisticated ligands for biological targets. The rigid bicyclo[3.2.1]octane core is structurally analogous to frameworks found in numerous natural products and is instrumental in constraining molecular conformation to enhance binding selectivity and potency. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Investigators value this chiral synthon for its potential applications in exploring structure-activity relationships, developing asymmetric synthesis methodologies, and creating novel molecular probes for chemical biology. Its functional group diversity allows for targeted derivatization, making it a versatile intermediate for constructing more complex chemical entities with potential applications in central nervous system research and the study of neurotransmitter systems, given the established importance of related bicyclic frameworks in medicinal chemistry .

Properties

IUPAC Name

(1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c10-8-3-5-1-6(8)4-7(2-5)9(11)12/h4-6,8,10H,1-3H2,(H,11,12)/t5-,6+,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIFQAZXRVMAHF-GKROBHDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C[C@H]([C@@H]1C=C(C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include a solvent such as toluene and a temperature range of 80-120°C. The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination or tosyl chloride (TsCl) for tosylation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.

    Reduction: LiAlH4 in ether, BH3 in tetrahydrofuran (THF).

    Substitution: SOCl2 in pyridine, TsCl in pyridine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of chlorinated or tosylated derivatives.

Scientific Research Applications

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S,7S)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.

    Bicyclo[3.2.1]octane-3-carboxylic acid: Lacks the hydroxyl group, resulting in different chemical properties.

    7-Hydroxybicyclo[3.2.1]oct-2-ene: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups. This combination of functional groups and the bicyclic structure provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

(1S,5R,7R)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acid is a bicyclic compound characterized by the presence of a hydroxyl group and a carboxylic acid group. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the following structural formula:

C9H12O3\text{C}_{9}\text{H}_{12}\text{O}_{3}

This bicyclic structure allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl and carboxylic acid groups. These interactions can modulate the activity of enzymes and proteins by fitting into specific binding sites, thereby influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory effects. In vitro assays demonstrated its potential to inhibit nitric oxide production in macrophages, which is a key mediator in inflammatory responses.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of bicyclic compounds, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound showed an inhibition zone diameter of 15 mm against S. aureus and 12 mm against E. coli at a concentration of 100 µg/mL.

Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory potential of this compound using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The results indicated that treatment with this compound at concentrations of 10 µM significantly reduced nitric oxide levels by approximately 40% compared to the control group.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureSignificantModerate
(1R,5S,7S)-7-Hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylic acidSimilar stereochemistryModerateLow
Bicyclo[3.2.1]octane-3-carboxylic acidLacks hydroxyl groupMinimalMinimal

Synthesis and Production

The synthesis of this compound can be achieved through various methods including the Diels-Alder reaction followed by hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide . Industrial production often utilizes continuous flow reactors to enhance yield and purity.

Q & A

Basic Research Question

  • NMR spectroscopy : 1H/13C NMR to verify stereochemistry and functional groups (e.g., hydroxy and carboxylic acid protons). provides InChI and canonical SMILES for reference .
  • X-ray crystallography : Resolve absolute configuration, particularly for disputed stereocenters.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C9H12O4; calc. 200.20 g/mol) and detect impurities.

How can researchers optimize reaction yields while minimizing side products in the synthesis of this compound?

Advanced Research Question

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. emphasizes reaction time control to reduce byproducts .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
  • Protective group strategies : Temporarily mask the hydroxy or carboxylic acid groups during reactive steps (e.g., tert-butoxycarbonyl (Boc) protection, as in ) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
While specific toxicity data for this compound is limited, protocols for structurally similar bicyclic carboxylic acids include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol protection .
  • Ventilation : Use fume hoods during synthesis or purification to limit inhalation exposure.
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal, following institutional guidelines .

What are the potential biological targets and mechanisms of action for this compound?

Advanced Research Question
Based on structural analogs (e.g., β-lactam antibiotics in and neurotrophin mimetics in ):

  • Enzyme inhibition : Target enzymes like DNA methyltransferases (DNMTs) or proteases via competitive binding at active sites .
  • Receptor modulation : Potential interaction with G-protein-coupled receptors (GPCRs) due to the rigid bicyclic scaffold.
  • Antibacterial activity : Assess activity against Gram-positive/negative strains using broth microdilution assays, referencing methods in .

How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?

Advanced Research Question

  • Solubility profiling : Use dynamic light scattering (DLS) or nephelometry to compare solubility in polar vs. non-polar solvents.
  • Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic or oxidative susceptibility. notes stability under recommended storage conditions for related compounds .
  • Inter-laboratory validation : Collaborate to standardize measurement protocols (e.g., pH-adjusted solubility tests).

What strategies can validate the compound’s role in drug discovery pipelines?

Advanced Research Question

  • In vitro assays : Screen against target panels (e.g., kinase or ion channel assays) to identify hit-to-lead candidates.
  • ADMET profiling : Evaluate permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (HEK293 cell viability) .
  • Structural analogs : Compare with clinically approved bicyclic drugs (e.g., frontalin in or zaragozic acid in ) to infer therapeutic potential .

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